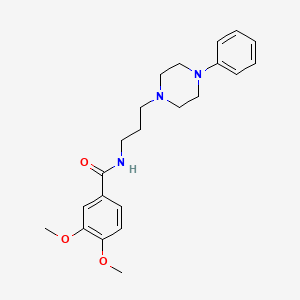![molecular formula C17H27NO B2956322 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol CAS No. 31146-23-3](/img/structure/B2956322.png)
4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol, also known as EPTP, is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of piperidine derivatives and has been studied extensively for its pharmacological properties.
作用機序
The exact mechanism of action of 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. This compound has also been shown to inhibit the activity of voltage-gated sodium channels, which play a crucial role in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which has a calming effect and can reduce anxiety and seizures. This compound has also been shown to decrease the levels of glutamate, which is involved in the transmission of pain signals. This suggests that this compound may have potential analgesic properties.
実験室実験の利点と制限
One of the advantages of 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol is its ease of synthesis, which makes it readily available for research purposes. This compound has also been shown to have good bioavailability and can easily cross the blood-brain barrier. However, one of the limitations of this compound is its lack of selectivity for specific targets. This can make it difficult to study the compound's mechanism of action and can lead to unwanted side effects.
将来の方向性
There are several future directions for research on 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease. Further studies are needed to explore the compound's efficacy and safety in animal models and clinical trials. Another area of research is the development of more selective analogs of this compound, which can target specific neurotransmitter receptors and channels. This could lead to the development of more effective and safer drugs for the treatment of various neurological disorders.
合成法
The synthesis of 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol involves several steps. The starting material is 4-ethylbenzyl chloride, which is reacted with 1,2,5-trimethylpiperidine to form the intermediate product. The intermediate is then subjected to reduction with sodium borohydride to obtain the final product, this compound. The purity of the compound is determined by various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol has potential applications in the field of medicinal chemistry. It has been studied for its anticonvulsant, analgesic, and anxiolytic properties. The compound has also been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders. This compound has shown promising results in animal models, and further research is needed to explore its therapeutic potential.
特性
IUPAC Name |
4-[(4-ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-5-15-6-8-16(9-7-15)11-17(19)10-14(3)18(4)12-13(17)2/h6-9,13-14,19H,5,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHRRKKPZIBEFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2(CC(N(CC2C)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2956242.png)

![3-fluoro-4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2956244.png)

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2956250.png)





![(1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazol-4-yl)(4-isobutylpiperazino)methanone](/img/structure/B2956261.png)
